molecular formula C16H11Cl3N2O3 B3658039 2,2,2-trichloro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide

2,2,2-trichloro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B3658039
M. Wt: 385.6 g/mol
InChI Key: AYMKYJAIZUAOFF-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound with the molecular formula C16H11Cl3N2O3 It is known for its unique chemical structure, which includes a benzoxazole ring and a trichloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by the condensation of o-aminophenol with a suitable carboxylic acid derivative, such as 4-methoxybenzoic acid, under acidic conditions.

    Introduction of Trichloroacetamide Group: The benzoxazole intermediate is then reacted with trichloroacetyl chloride in the presence of a base, such as pyridine, to form the trichloroacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

2,2,2-Trichloro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The benzoxazole ring can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide: This compound lacks the benzoxazole ring but retains the trichloroacetamide group.

    2,2,2-Trichloro-N-(4-methoxybenzyl)acetamide: Similar to the target compound but with a benzyl group instead of the benzoxazole ring.

Uniqueness

2,2,2-Trichloro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to the presence of both the benzoxazole ring and the trichloroacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,2,2-trichloro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O3/c1-23-11-5-2-9(3-6-11)14-21-12-8-10(4-7-13(12)24-14)20-15(22)16(17,18)19/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMKYJAIZUAOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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